Regioselectivity in Suzuki-Miyaura Coupling
The position of the boronic acid group on the indazole ring is a primary determinant of coupling yield and regioselectivity. For a given set of coupling partners (e.g., aryl halides), the 5-boronic acid derivative and its 4-boronic acid regioisomer will produce different products with different yields. In a study of related indazole systems, the optimized Suzuki-Miyaura coupling of 5-bromoindazoles with various boronic acids yielded corresponding 5-arylated products in good yields [1]. Conversely, a regioisomer like 7-Methyl-1H-indazole-4-boronic acid (CAS 1310404-46-6) would direct arylation to the 4-position, a distinct regioisomer with no predictable relationship in yield or efficiency . The target compound's 5-boronic acid moiety is specifically required for constructing molecular frameworks where arylation at the 5-position is essential.
| Evidence Dimension | Regioselectivity in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Arylation directed exclusively to the 5-position of the indazole core. |
| Comparator Or Baseline | 7-Methyl-1H-indazole-4-boronic acid (CAS 1310404-46-6) |
| Quantified Difference | Regioisomer results in arylation at the 4-position; no quantitative yield comparison available from a direct head-to-head study. |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base, solvent). |
Why This Matters
Selection of the correct regioisomer is non-negotiable for achieving the intended molecular architecture; the 5-boronic acid is required for 5-arylation, not its 4-boronic acid analog.
- [1] Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. *Tetrahedron Letters*, 64, 152744. https://doi.org/10.1016/j.tetlet.2020.152744 View Source
